N-Allyl-4,6-pyrimidinediamine

Beschreibung

Nomenclature and Classification

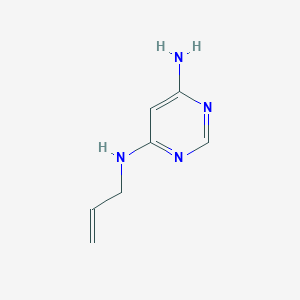

N-Allyl-4,6-pyrimidinediamine is a heterocyclic organic compound classified within the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its systematic IUPAC name is N4-allylpyrimidine-4,6-diamine , reflecting the substitution pattern of the allyl group (-CH2CH=CH2) at the N4 position and amino groups (-NH2) at the 4- and 6-positions of the pyrimidine ring. The compound is also known by synonyms such as This compound and N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine.

Molecular Formula : C7H10N4

Molecular Weight : 150.18 g/mol

CAS Registry Number : 98335-15-0

Historical Context and Discovery

This compound emerged as a synthetic derivative in the broader exploration of pyrimidine-based compounds for pharmaceutical and materials science applications. While its exact discovery date is unspecified, its development aligns with advancements in nucleophilic aromatic substitution strategies, such as the use of nitroso groups to activate chloropyrimidines for amine substitutions. Patents and studies from the early 2000s on pyrimidinediamine derivatives, including those targeting kinase inhibition and receptor signaling, highlight its role as a structural analog in medicinal chemistry.

Position in Pyrimidine Chemical Space

Pyrimidines are a cornerstone of bioactive molecules, with substitutions at the 2-, 4-, and 6-positions dictating their physicochemical and pharmacological profiles. This compound occupies a unique niche due to its dual amino groups and allyl substituent:

- Amino Groups : The 4- and 6-amino groups enhance hydrogen-bonding capacity, similar to 4,6-diaminopyrimidine (C4H6N4), a scaffold used in kinase inhibitors.

- Allyl Group : The N4-allyl substituent introduces steric bulk and lipophilicity, altering solubility and electronic properties compared to simpler analogs like 4,6-diaminopyrimidine.

This compound’s structural hybridity bridges unsubstituted diaminopyrimidines and more complex derivatives, such as those with trifluoromethyl or aryl groups.

Structure-Property Relationships

The molecular architecture of this compound directly influences its physical and chemical behavior:

Electronic Effects :

Solubility and Lipophilicity :

Thermal Stability :

Table 2: Comparative Properties of Selected Pyrimidines

| Compound | Molecular Formula | Melting Point (°C) | LogP | Key Features |

|---|---|---|---|---|

| This compound | C7H10N4 | - | 1.31 | Allyl substituent, dual amines |

| 4,6-Diaminopyrimidine | C4H6N4 | 271 | -0.45 | High crystallinity, polar |

| 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | - | 2.18 | Aromatic benzyl group |

This analysis underscores how strategic substitutions on the pyrimidine ring tailor properties for specific applications, from drug discovery to materials science.

Eigenschaften

CAS-Nummer |

98335-15-0 |

|---|---|

Molekularformel |

C7H10N4 |

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

4-N-prop-2-enylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C7H10N4/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H3,8,9,10,11) |

InChI-Schlüssel |

JBWPNQLRLVLXNN-UHFFFAOYSA-N |

SMILES |

C=CCNC1=NC=NC(=C1)N |

Kanonische SMILES |

C=CCNC1=NC=NC(=C1)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table highlights key structural and functional differences between N-Allyl-4,6-pyrimidinediamine and its analogs, based on available evidence:

Key Findings:

Substituent Effects : The presence of two allyl groups and a methyl group in N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine increases steric hindrance compared to this compound. This may reduce binding affinity in enzymatic assays but enhance stability .

Reactivity: The allyl groups in both compounds offer sites for further functionalization (e.g., thiol-ene click chemistry), but the mono-allyl derivative (this compound) is likely more reactive due to reduced steric bulk.

Biological Activity : While neither compound has well-documented biological data, pyrimidines with allyl substituents are frequently explored in anticancer research due to their ability to interfere with nucleotide metabolism .

Vorbereitungsmethoden

N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution

This method, reported in Thieme journals (2012-2013), utilizes an N-nitroso group to activate 6-chloropyrimidines, facilitating nucleophilic substitution by amines in a one-pot reaction. This approach yields pyrimidine-4,6-diamines efficiently with high yields and operational simplicity.

Key Features:

- Activation : The N-nitroso group increases the electrophilicity of the chloropyrimidine ring.

- Reaction Conditions : Mild conditions with a one-pot setup.

- Yields : High isolated yields compared to traditional methods.

- Substrate Scope : Applicable to various amines, including allylamine, to introduce the N-allyl substituent.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-Chloropyrimidine + N-nitroso group | Activated intermediate formation |

| 2 | Nucleophilic substitution with allylamine | Formation of N-allyl-4,6-pyrimidinediamine |

This method is advantageous for its simplicity and efficiency in synthesizing 4,6-diamines with diverse substitutions.

Direct Amination of 4,6-Dichloropyrimidine Derivatives

Another widely employed approach involves the transformation of 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines, followed by nucleophilic substitution with allylamine.

Preparation of 4,6-Dichloropyrimidines:

- Starting from 2-amino-4,6-dihydroxypyrimidines, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).

- Additives like DMF or pyridine enhance the reaction efficiency.

- Modified procedures have been developed to overcome low yields and difficult isolations in classical methods, achieving better yields and purity.

Amination Step:

- The 4,6-dichloropyrimidine intermediate undergoes nucleophilic aromatic substitution with allylamine.

- Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF) with base catalysis to facilitate substitution at both the 4 and 6 positions.

Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | 2-Amino-4,6-dihydroxypyrimidine + POCl3 + DMF | ~30-70 | Modified protocols improve yield |

| Amination | 4,6-Dichloropyrimidine + Allylamine + Base + Heat | 60-85 | High selectivity for diamine formation |

This route is classical but requires careful control of chlorination and substitution steps to maximize yield and purity.

Patent-Reported Methods for N-Alkyl Pyrimidinediamines

Patents (US6342503B1, WO2005016893A2, WO2004014382A1) describe general synthetic methods for N-alkyl-N-aryl-pyrimidinediamines, which include N-allyl derivatives.

General Synthetic Strategy:

- Reacting 4-pyrimidineamine or 2-pyrimidineamine intermediates with amines bearing alkyl groups (such as allyl groups) under controlled conditions.

- Use of amine derivatives with defined linkers to obtain specific substitution patterns.

- These methods emphasize versatility in substituent introduction and potential for prodrug synthesis.

Highlights:

- The reactions are typically conducted under nucleophilic substitution conditions.

- The methods allow for selective functionalization at the 4 and 6 positions.

- Allyl substitution is introduced via reaction with allylamine or related amines.

These patent methods provide a framework for the preparation of this compound with potential for scale-up and pharmaceutical applications.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Nitroso Group-Assisted Substitution | 6-Chloropyrimidine + N-nitroso + Allylamine | One-pot, high yield, mild conditions | Requires N-nitroso precursor |

| Direct Amination of 4,6-Dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine + POCl3 + Allylamine | Well-established, scalable | Lower yields in chlorination step |

| Patent Methods (N-Alkyl-N-Aryl Pyrimidinediamines) | Pyrimidine amines + Allylamine derivatives | Versatile, selective substitution | Complex intermediates, patent restrictions |

Research Findings and Optimization Notes

- The N-nitroso group activation significantly improves the nucleophilic aromatic substitution efficiency compared to classical chlorination methods, reducing reaction times and increasing yields.

- Modified chlorination protocols using POCl3 with additives like DMF have been optimized to improve the yield of 4,6-dichloropyrimidines, which are key intermediates for amination.

- Allylamine substitution generally requires controlled temperature and stoichiometry to avoid side reactions and ensure selective diamine formation.

- Patent literature suggests that linker design and amine structure influence substitution patterns and final compound properties, which can be tailored for specific applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-Allyl-4,6-pyrimidinediamine?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,6-dichloropyrimidine-5-amine with allyl bromide or allylamine in polar aprotic solvents (e.g., DMF, acetone) under mild temperatures (25–50°C). Potassium carbonate or triethylamine is often used as a base to deprotonate the amine and drive the reaction. Purification via column chromatography or recrystallization yields the final product. Reaction efficiency depends on solvent polarity, stoichiometry, and temperature control to minimize side products like over-alkylation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm allyl group integration and pyrimidine ring substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, particularly for assessing steric effects of the allyl group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is soluble in polar solvents like DMSO, methanol, and DMF but has limited solubility in water or hexane. Stability tests indicate it remains intact at room temperature for >6 months when stored in inert, anhydrous environments. Degradation under acidic/basic conditions or UV light necessitates stability-indicating HPLC assays for long-term studies .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its mechanism of action?

Pyrimidine derivatives often inhibit enzymes like dihydrofolate reductase (DHFR) or kinases. To study this compound:

- Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation).

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Conduct molecular docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, leveraging crystallographic data from related pyrimidines .

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

Discrepancies may arise from variations in:

- Purity : Validate compound integrity via HPLC (>95% purity).

- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations.

- Biological models : Compare results across cell lines (e.g., HEK293 vs. HeLa) or in vitro/in vivo systems.

- Computational validation : Cross-check experimental IC₅₀ values with free-energy perturbation (FEP) calculations .

Q. What strategies optimize regioselectivity in modifying the pyrimidine ring of this compound?

To enhance selectivity during functionalization:

- Use protecting groups (e.g., Boc for amines) to direct reactions to specific positions.

- Employ microwave-assisted synthesis to reduce side reactions and improve yields.

- Monitor reaction progress with real-time FTIR or Raman spectroscopy to detect intermediate species .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound derivatives?

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at specific ring positions.

- Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability.

- QSAR Models : Corrogate substituent effects (e.g., allyl vs. methyl groups) with logP, pKa, and bioavailability .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Synthetic Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) .

This FAQ integrates evidence from peer-reviewed protocols and structural analogs to address both foundational and cutting-edge research challenges. Researchers should prioritize reproducibility by documenting synthetic batches and assay conditions in detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.